molecular formula C16H19N5O3 B2760809 N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-01-9

N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2760809
CAS RN: 946230-01-9
M. Wt: 329.36
InChI Key: KPKYEFLPEWMAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (let’s call it NMPTC for brevity) is a novel compound with potential therapeutic applications. Its chemical structure comprises an imidazo-triazine core, a methoxyphenyl substituent, and an isopropyl group. NMPTC exhibits promising properties related to neuroprotection and anti-inflammatory activity .


Synthesis Analysis

NMPTC can be synthesized using various methods. One approach involves the condensation of appropriate precursors, followed by cyclization to form the imidazo-triazine ring. Detailed synthetic routes, including mass spectra, NMR data, and X-ray diffraction analysis, have been reported . Additionally, other methods, such as sequential substitution of cyanuric chloride with oxygen, nitrogen, and sulfur nucleophiles, have been employed to obtain similar triazine derivatives .

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds, especially those containing imidazo[1,2-a]pyrimidine, triazole, and similar frameworks, are of significant interest due to their diverse biological activities. For instance, the synthesis of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been reported, highlighting their potential as anti-inflammatory and analgesic agents with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study focused on the synthesis of antitumor imidazotetrazines, demonstrating the broad-spectrum antitumor activity of certain derivatives (Stevens et al., 1984). Additionally, the design and synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives as cyclic nucleotide phosphodiesterase type 4 inhibitors highlight the therapeutic potential of such structures in treating inflammatory diseases (Raboisson et al., 2003).

Antiviral and Antimicrobial Applications

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against influenza A virus (H5N1), showcasing the potential of these compounds in antiviral applications (Hebishy et al., 2020). Similarly, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds displaying good to moderate activities against test microorganisms, suggesting their utility in combating bacterial and fungal infections (Bektaş et al., 2007).

Mechanism of Action

  • NF-kB Inflammatory Pathway : NMPTC interacts favorably with active residues of ATF4 and NF-kB proteins, potentially suppressing inflammation .

properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-propan-2-yl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(2)17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)11-4-6-12(24-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKYEFLPEWMAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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